molecular formula C20H21NO3 B11083550 8-Ethoxy-2-(3-methoxy-phenyl)-1,3-dimethyl-2H-cyclohepta[c]pyrrol-4-one

8-Ethoxy-2-(3-methoxy-phenyl)-1,3-dimethyl-2H-cyclohepta[c]pyrrol-4-one

Cat. No.: B11083550
M. Wt: 323.4 g/mol
InChI Key: OCIHHUAEJBWTFT-UHFFFAOYSA-N
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Description

8-ethoxy-2-(3-methoxyphenyl)-1,3-dimethylcyclohepta[c]pyrrol-4(2H)-one is a complex organic compound with a unique structure that combines various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-ethoxy-2-(3-methoxyphenyl)-1,3-dimethylcyclohepta[c]pyrrol-4(2H)-one involves multiple steps, starting from readily available precursors. The key steps typically include:

    Formation of the cycloheptane ring: This can be achieved through a series of cyclization reactions.

    Introduction of the pyrrole ring: This step often involves the use of a suitable nitrogen source and cyclization agents.

    Functional group modifications: Ethoxy and methoxy groups are introduced through etherification reactions using appropriate alkyl halides and base catalysts.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of more efficient catalysts and reaction conditions.

Chemical Reactions Analysis

Types of Reactions

8-ethoxy-2-(3-methoxyphenyl)-1,3-dimethylcyclohepta[c]pyrrol-4(2H)-one can undergo various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) to yield alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the ethoxy and methoxy groups, leading to the formation of new derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydride (NaH).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

8-ethoxy-2-(3-methoxyphenyl)-1,3-dimethylcyclohepta[c]pyrrol-4(2H)-one has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: This compound can be used in studies involving enzyme interactions and metabolic pathways.

    Industry: It can be used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 8-ethoxy-2-(3-methoxyphenyl)-1,3-dimethylcyclohepta[c]pyrrol-4(2H)-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through binding to these targets, leading to changes in their activity or function. The exact pathways involved can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    3-methoxyphenylboronic acid: This compound shares the methoxyphenyl group but differs in its overall structure and reactivity.

    3-(4-ethoxy-3-methoxyphenyl)propanoic acid: Another compound with similar functional groups but a different core structure.

Uniqueness

8-ethoxy-2-(3-methoxyphenyl)-1,3-dimethylcyclohepta[c]pyrrol-4(2H)-one is unique due to its combination of a cycloheptane ring, a pyrrole ring, and multiple functional groups

Properties

Molecular Formula

C20H21NO3

Molecular Weight

323.4 g/mol

IUPAC Name

4-ethoxy-2-(3-methoxyphenyl)-1,3-dimethylcyclohepta[c]pyrrol-8-one

InChI

InChI=1S/C20H21NO3/c1-5-24-18-11-7-10-17(22)19-13(2)21(14(3)20(18)19)15-8-6-9-16(12-15)23-4/h6-12H,5H2,1-4H3

InChI Key

OCIHHUAEJBWTFT-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=CC(=O)C2=C(N(C(=C12)C)C3=CC(=CC=C3)OC)C

Origin of Product

United States

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